Rosanilin(1+)

Environmental remediation Dye wastewater treatment Catalytic oxidation

For protocols demanding robust, fade-resistant acid-fast staining of mycobacteria, specify Rosanilin(1+) (CAS 58969-01-0). Unlike generic basic fuchsin mixtures, rosaniline-dominant formulations ensure staining intensity and reproducibility critical for tuberculosis and leprosy diagnostics. It is also the kinetically characterized model compound for advanced oxidation process (AOP) method development. Source pure material to eliminate batch-to-batch variability.

Molecular Formula C20H20N3+
Molecular Weight 302.4 g/mol
Cat. No. B1230061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosanilin(1+)
Molecular FormulaC20H20N3+
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+]
InChIInChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3/p+1
InChIKeyYDCMWLQSPFTWCS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosanilin(1+) Procurement Guide: Technical Specifications and Differential Positioning of CAS 58969-01-0


Rosanilin(1+) (CAS 58969-01-0), also designated as Basic Violet 14, Basic Fuchsin, or Magenta, is a triarylmethane dye with molecular formula C₂₀H₂₀ClN₃ and molecular weight 337.86 g/mol . It is one of the four homologues constituting commercial basic fuchsin, alongside pararosaniline, new fuchsine, and magenta II [1]. The compound exhibits a characteristic pH transition range of 1.0–3.1 (violet to red) and appears as green metallic-lustered crystals with moisture content ≤14.06% in commercial preparations . Its core applications span histological nuclear staining, acid-fast bacterial differentiation, and textile dyeing . Structurally, rosanilin(1+) differs from pararosaniline by the presence of a single methyl group on one aniline ring, a modification that imparts distinct physicochemical and biological properties relevant to both staining specificity and environmental degradation kinetics [1].

Rosanilin(1+) vs. Pararosaniline and Other Triarylmethane Dyes: Why Procurement Specifications Cannot Be Interchanged


Although rosanilin(1+) and pararosaniline are both components of basic fuchsin and share similar core structures, their functional interchangeability is not supported by quantitative evidence across multiple application domains. In histological staining, pararosaniline is the sole component suitable for aldehyde-fuchsin methods [1], whereas rosanilin(1+) demonstrates superior performance in acid-fast staining of mycobacteria [2]. In environmental chemistry, rosanilin(1+) (p-rosaniline) exhibits a distinct oxidative decolorization rate that exceeds that of crystal violet and ethyl violet [3]. Furthermore, SERS analysis confirms that rosanilin(1+) and pararosaniline are spectroscopically distinguishable from new fuchsine, indicating that generic "basic fuchsin" procurement without specification of homologue composition introduces batch-to-batch variability that compromises assay reproducibility [4]. These differential characteristics necessitate compound-specific sourcing for applications where staining fidelity, degradation kinetics, or analytical resolution are critical.

Rosanilin(1+) Quantitative Differentiation Evidence: Head-to-Head Data for Informed Procurement


Oxidative Decolorization Kinetics: Rosanilin(1+) vs. Crystal Violet vs. Ethyl Violet in Pd(II)-Catalyzed Systems

Rosanilin(1+) (p-rosaniline) demonstrates the highest oxidative decolorization rate among three structurally related triphenylmethane dyes evaluated under identical Pd(II)-catalyzed alkaline chloramine-T oxidation conditions. The observed rate order is p-rosaniline > crystal violet > ethyl violet [1]. This ranking is attributed to differential inductive effects of alkyl amino group substitution patterns [1]. For applications in dye effluent treatment or photocatalytic degradation model systems, rosanilin(1+) provides a kinetically distinct reactivity profile that cannot be extrapolated from crystal violet or ethyl violet data.

Environmental remediation Dye wastewater treatment Catalytic oxidation

Acid-Fast Staining Performance: Rosanilin(1+) vs. Pararosaniline-Based Carbolfuchsin in Mycobacterial Detection

Carbolfuchsin solutions prepared from rosaniline(1+) or basic fuchsin containing rosaniline(1+) as a component produce robust acid-fast staining of mycobacteria with stable color retention. In contrast, pararosaniline-based carbolfuchsin preparations yield poor staining intensity and instability, resulting in loss of acid-fast staining in some bacilli [1]. This differential staining outcome is not attributable to dye content alone but reflects structural determinants of dye-bacterial component interaction. For clinical and research mycobacteriology applications requiring reliable acid-fast staining, rosaniline(1+) content in the basic fuchsin source is a critical quality parameter.

Mycobacteriology Acid-fast staining Diagnostic histology

Sonochemical Degradation Kinetics: Rosanilin(1+) vs. Ethyl Violet Under Ultrasonic Advanced Oxidation

Under identical sonochemical conditions (350 kHz ultrasound, 60 W power, 10 ppm initial dye concentration), rosanilin(1+) (para rosaniline, PRA) and ethyl violet (EV) both achieve 100% degradation with pseudo-first-order kinetics. The rate constant for ethyl violet (0.2339 min⁻¹) exceeds that of rosanilin(1+) (0.1956 min⁻¹), indicating that ethyl violet degrades approximately 1.2-fold faster under these conditions [1]. Both dyes exhibit >90% COD reduction. Carbonate ions significantly influence degradation pathways for both compounds via carbonate radical-mediated electron transfer [1]. This comparative dataset establishes rosanilin(1+) as the more persistent of the two TPM dyes under ultrasonic AOP conditions.

Sonochemistry Advanced oxidation processes Dye degradation

Histological Stain Differentiation: Rosanilin(1+) vs. New Fuchsin in Feulgen and PAS Procedures

Pure fuchsin homologues including rosanilin(1+) and pararosaniline produce nearly identical staining intensity in Feulgen staining, with an absorption maximum bathochromic shift of approximately 8 μm from pararosaniline to new fuchsin [1]. However, application-specific differentiation is critical: new fuchsin is of no value in either aldehyde fuchsin or Feulgen staining methods, though it performs adequately in bacterial and PAS procedures [2]. Pararosaniline at ≥50% dye content is required for satisfactory aldehyde fuchsin staining [2]. Rosanilin(1+) occupies an intermediate position, suitable for Feulgen and PAS applications but not the aldehyde fuchsin-specific requirement met by pararosaniline. Observed batch-to-batch staining variability in commercial basic fuchsin is primarily attributable to dye content variation and contamination rather than intrinsic homologue performance differences [1].

Quantitative cytochemistry Feulgen staining PAS reaction

Spectroscopic Differentiation: Rosanilin(1+)/Pararosaniline vs. New Fuchsin by SERS Analysis

Surface-enhanced Raman spectroscopy (SERS) analysis of triarylmethane dyes reveals that rosaniline and pararosaniline cannot be discriminated from each other due to their high structural similarity (difference of a single methyl group). However, SERS does clearly distinguish the rosaniline/pararosaniline pair from new fuchsine, the highest methylated basic fuchsine homologue [1]. This analytical constraint has practical implications: for applications requiring unambiguous identification of rosaniline(1+) specifically, SERS alone is insufficient; alternative methods such as HPLC with diode array or mass spectrometric detection are required. Conversely, for applications where discrimination from highly methylated analogues (new fuchsine, crystal violet, methyl violet) is sufficient, SERS provides a viable analytical approach [1].

Surface-enhanced Raman spectroscopy Dye analysis Conservation science

Biodegradation Substrate Profile: Rosanilin(1+) as a TPM Dye Degradation Model in Bacillus subtilis Systems

Growing cells of Bacillus subtilis IFO 13719 demonstrate capacity to degrade three triphenylmethane dyes: crystal violet (at concentrations below 7 × 10⁻⁶ mol dm⁻³), para rosaniline (p-rosaniline), and Victoria blue [1]. Crystal violet degradation produces 4,4′-bis(dimethylamino)benzophenone (Michler's ketone) as the major identifiable product via GC-MS analysis [1]. The inclusion of para rosaniline alongside crystal violet and Victoria blue in this biodegradation panel establishes its utility as a comparative substrate for studying TPM dye microbial metabolism, but no quantitative kinetic comparison between the three dyes is provided. This evidence supports class-level inference regarding biodegradability but does not establish rosaniline-specific rate advantages.

Bioremediation Microbial degradation Triphenylmethane dye

Rosanilin(1+) Optimal Deployment Scenarios: Evidence-Based Application Guidance


Mycobacterial Acid-Fast Staining in Clinical and Research Microbiology

Rosanilin(1+)-based carbolfuchsin preparations provide robust, stable acid-fast staining of mycobacteria, whereas pararosaniline-dominant formulations yield poor intensity and unstable staining with loss of acid-fastness [1]. This scenario applies to tuberculosis screening, leprosy diagnostics, and mycobacterial research where reliable acid-fast staining is non-negotiable. Procurement should specify basic fuchsin with verified rosaniline(1+) content or source pure rosaniline(1+) directly to ensure staining consistency.

Triphenylmethane Dye Degradation Model Compound for Advanced Oxidation Process Development

Rosanilin(1+) (p-rosaniline) serves as a kinetically characterized model TPM dye for AOP method development. Under ultrasonic degradation (350 kHz, 60 W), it exhibits a pseudo-first-order rate constant of 0.1956 min⁻¹, slower than ethyl violet (0.2339 min⁻¹) [2]. In Pd(II)-catalyzed oxidative decolorization, p-rosaniline degrades faster than both crystal violet and ethyl violet [3]. This dual kinetic profile—slower sonochemical degradation but faster catalytic oxidation—makes rosanilin(1+) a uniquely informative model compound for comparative AOP studies where reactivity ranking depends on degradation mechanism.

Feulgen and PAS Histological Staining Where Aldehyde Fuchsin Specificity Is Not Required

Rosanilin(1+) performs equivalently to pararosaniline in Feulgen staining intensity and is suitable for PAS procedures [4]. However, it is not a substitute for pararosaniline (≥50% content required) in aldehyde fuchsin methods [5]. Procurement for Feulgen/PAS laboratories may select rosaniline-containing basic fuchsin, but aldehyde fuchsin protocols strictly require pararosaniline-verified material.

Conservation Science and Forensic Dye Analysis Requiring TPM Dye Reference Standards

Rosanilin(1+) is a necessary reference compound for TPM dye analysis in cultural heritage conservation and forensic science. SERS analysis distinguishes rosaniline/pararosaniline from new fuchsine and crystal/methyl violet but cannot resolve rosaniline from pararosaniline [6]. For applications requiring unambiguous rosaniline identification, procurement of pure rosanilin(1+) reference material combined with orthogonal analytical methods (HPLC-MS) is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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